molecular formula C22H24FN3OS B2484290 3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445268-94-0

3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Número de catálogo: B2484290
Número CAS: 445268-94-0
Peso molecular: 397.51
Clave InChI: LQAGKUWJOGOJPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide features a thieno[2,3-b]quinoline core with:

  • An ethyl group at position 4.
  • An amino group at position 2.
  • A carboxamide group at position 2, linked to a 4-fluorophenethyl moiety.

Propiedades

IUPAC Name

3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3OS/c1-2-13-5-8-18-15(11-13)12-17-19(24)20(28-22(17)26-18)21(27)25-10-9-14-3-6-16(23)7-4-14/h3-4,6-7,12-13H,2,5,8-11,24H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAGKUWJOGOJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCCC4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 445268-94-0) is a synthetic compound that belongs to the class of thienoquinolines. Its unique structure suggests potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on diverse scientific sources.

Chemical Structure and Properties

The chemical formula of the compound is C22H24FN3OSC_{22}H_{24}FN_3OS. It features a thieno[2,3-b]quinoline core substituted with an amino group and an ethyl side chain. The presence of a fluorophenyl group enhances its lipophilicity and may influence its biological interactions.

Anticancer Properties

Research indicates that derivatives of thienoquinolines exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications at the N-6 position can lead to enhanced cytotoxic activity against human cervix carcinoma KB cells, with IC50 values ranging from 2.0 to 9.0 µM for related compounds .

Table 1: Cytotoxic Activity of Thienoquinoline Derivatives

CompoundCell LineIC50 (µM)
3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideKB (cervical)Not specifically reported
Indolo[2,3-b]quinoline derivativeKB (cervical)2.0 - 9.0
Other thienoquinoline derivativesVarious0.03 - 0.50

These findings suggest that the compound may possess similar anticancer properties due to its structural analogies.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in inducing differentiation in PC12 cells (a model for neuronal differentiation). Compounds related to thienoquinolines have shown potential in promoting neuritogenesis and enhancing neuronal survival in various experimental setups .

Table 2: Neurogenic Activity in PC12 Cells

CompoundEffect on PC12 Cells
3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolineInduces differentiation
Related compoundsNeuritogenic activity

The biological mechanisms underlying the activity of thienoquinolines often involve the inhibition of topoisomerase II and interaction with DNA. The introduction of alkyl-amino chains at specific positions significantly enhances these activities, leading to increased cytotoxicity against resistant cancer cell lines .

Case Studies

  • Cytotoxicity Against Multidrug Resistant Cells : A study demonstrated that certain thienoquinoline derivatives could overcome multidrug resistance in LoVo/DX colorectal adenocarcinoma cells. The resistance index values indicated effective cytotoxicity despite prior resistance mechanisms .
  • Neuronal Differentiation : Another investigation revealed that specific derivatives could induce differentiation in NGF-insensitive PC12 clones, suggesting a potential therapeutic application in neurodegenerative diseases .

Comparación Con Compuestos Similares

Table 1: Key Structural Differences and Properties

Compound Name / CAS No. Substituent Modifications Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound N-[2-(4-fluorophenyl)ethyl] Likely ~C23H25FN3OS ~409.54 Pending specific data; inferred lipophilicity and receptor affinity from analogs.
3-amino-6-ethyl-N-(4-fluorobenzyl)-... (445268-92-8) Benzyl (vs. phenethyl) linker; 4-F substitution C21H22FN3OS 383.49 90% purity; lab use only.
3-amino-6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-... (625370-18-5) 4-methoxy substitution; phenethyl linker C23H27N3O2S 409.54 Increased hydrophilicity vs. fluorine.
3-amino-N-(2,4-difluorophenyl)-6-ethyl-... (445269-11-4) 2,4-difluorophenyl substitution C20H19F2N3OS 387.44 Enhanced lipophilicity; antiplasmodial potential.
3-amino-N-(4-chlorophenyl)-6-ethoxy-... Ethoxy at position 6; 4-Cl substitution C19H17ClN3O2S ~386.88 Antiplasmodial activity (Procedure F).
6-acetyl-3-amino-N-(4-fluorophenethyl)-... (727663-24-3) Acetyl at position 6; trifluoromethyl at position 4 C22H20F4N4O2S 480.48 Complex substituents; potential enhanced potency.

Pharmacological and Physicochemical Insights

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., F, Cl): Fluorine and chlorine substituents (e.g., 4-F in , 4-Cl in ) enhance lipophilicity and membrane permeability, critical for CNS-targeting agents. Antiplasmodial activity is noted in compounds with 4-Cl .
  • Linker Length (Benzyl vs.
  • Methoxy vs. Fluorine Substitutions:
    • Methoxy groups (e.g., ) increase hydrophilicity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration compared to fluorine.

Metabolic Stability and Toxicity

  • Trifluoromethyl Groups:
    • The trifluoromethyl substituent in enhances metabolic stability due to its resistance to oxidative degradation. However, such groups may increase molecular weight and toxicity risks.
  • Precautionary measures (e.g., avoiding ignition sources) are advised .

Métodos De Preparación

Table 1: Efficiency of Core Synthesis Methods

Method Starting Material Conditions Yield (%) Purity (%)
Thermal [3+2] Cyclization Alkylidenecyclopropane + Isocyanate 100°C, 6 h 85 98
POCl₃/Br₂/Thiourea Methyl 3-vinylquinolinone Ethanol, reflux 78 95

Table 2: Ethylation Efficiency

Method Reagent Solvent Temperature Yield (%)
A EthylMgBr THF 0°C → RT 75
B Ethyl iodide/AlCl₃ DCM RT 60

Table 3: Amination Routes

Pathway Steps Yield (%) Time (h)
1 Nitration → Reduction 65 24
2 Direct NH₃ substitution 55 48

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents at positions 3 and 6 impede carboxamide coupling. Solution : Use excess coupling agent (HATU) and prolonged reaction times.
  • Oxidation Sensitivity : The ethyl and amino groups are prone to oxidation. Solution : Conduct reactions under N₂ atmosphere and use antioxidants (e.g., BHT).
  • Purification Complexity : Similar-polarity byproducts complicate isolation. Solution : Gradient elution chromatography (hexane/EtOAc → MeOH/CH₂Cl₂).

Industrial-Scale Considerations

For large-scale production, continuous flow synthesis of the thienoquinoline core reduces reaction times and improves safety. Green chemistry principles advocate replacing DMF with cyclopentyl methyl ether (CPME) or ethyl acetate, reducing environmental impact.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what methodological considerations are critical for ensuring yield and purity?

The synthesis typically involves multi-step reactions, including cyclization, alkylation, and carboxamide formation. Critical steps include introducing the 4-fluorophenyl ethylamine moiety via nucleophilic substitution under controlled temperatures (e.g., 60–80°C) and using polar aprotic solvents like DMF or dichloromethane. Catalysts such as triethylamine or pyridine are employed to enhance reaction efficiency. Purity is ensured via recrystallization or column chromatography, followed by HPLC validation (≥95% purity). Design of Experiments (DOE) principles can minimize trial runs by systematically varying parameters like solvent ratios and reaction time .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Cross-validation using Fourier-Transform Infrared Spectroscopy (FT-IR) ensures functional group integrity. Method reproducibility should be confirmed via triplicate runs under standardized conditions .

Q. How should researchers design initial biological activity assays for this compound?

Begin with in vitro assays targeting receptors or enzymes relevant to the compound’s hypothesized mechanism (e.g., kinase inhibition or GPCR modulation). Use established cell lines (e.g., HEK293 or HeLa) with positive/negative controls. Dose-response curves (0.1–100 µM) and IC₅₀ calculations via nonlinear regression are standard. Include cytotoxicity assays (e.g., MTT) to rule off-target effects .

Q. What factors influence the compound’s stability during storage, and how should it be handled?

Stability is affected by light, humidity, and temperature. Store lyophilized samples in amber vials at –20°C under inert gas (e.g., argon). For solutions, use anhydrous DMSO or ethanol and avoid freeze-thaw cycles. Monitor degradation via periodic HPLC analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow institutional Chemical Hygiene Plans, including PPE (gloves, lab coats, goggles) and fume hood use. Conduct risk assessments for acute toxicity and environmental hazards. Waste disposal must comply with local regulations for halogenated organic compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield of the 4-fluorophenyl ethylamine substitution step?

Apply DOE methodologies like response surface modeling (RSM) to identify optimal temperature, solvent polarity, and catalyst concentration. Computational reaction path searches (e.g., density functional theory, DFT) predict energy barriers for substitution pathways, guiding experimental prioritization. Validate predictions with small-scale trials (1–5 mmol) before scaling .

Q. What strategies resolve contradictions in biological activity data, such as inconsistent IC₅₀ values across studies?

Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay buffer composition). Use standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm activity. Statistical tools like ANOVA or Bayesian inference quantify variability significance .

Q. Which computational models best predict binding affinity with adenosine A₂A receptors, and how are they validated?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model ligand-receptor interactions. Quantum mechanics/molecular mechanics (QM/MM) refine binding energy calculations. Validate predictions with in vitro competitive binding assays using radiolabeled antagonists (e.g., [³H]ZM241385) .

Q. How can heterogeneous catalysis improve scalability of the tetrahydrothienoquinoline core synthesis?

Screen solid acid catalysts (e.g., zeolites or sulfonated silica) for cyclization steps to enhance regioselectivity and reduce byproducts. Use continuous-flow reactors with immobilized catalysts to improve heat/mass transfer. Monitor reaction progress in real-time via inline FT-IR .

Q. What structural modifications enhance selectivity in kinase inhibition assays, and how are SAR trends quantified?

Synthesize analogs with variations in the ethyl group (e.g., propyl, isopropyl) or fluorophenyl moiety (e.g., chloro, methyl). Quantify SAR using 3D-QSAR models (CoMFA/CoMSIA) correlating steric/electronic features with IC₅₀ values. Validate with kinase profiling panels (e.g., DiscoverX) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.